1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid is a synthetic compound with notable pharmacological properties. It belongs to a class of cyclopropane derivatives, which have gained attention for their potential therapeutic applications, particularly in the field of medicinal chemistry. The compound's structure includes a cyclopropane ring, a carboxylic acid functional group, and a fluorinated aromatic moiety, which contributes to its biological activity.
This compound is classified as an aromatic cyclopropane derivative. Its unique structural features allow it to interact with biological targets, making it a candidate for further investigation in drug discovery.
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid typically involves multi-step organic reactions that incorporate various reagents and catalysts. A common approach includes:
The synthesis may require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen), and the use of coupling agents to enhance yields. The use of solvents like dichloromethane or tetrahydrofuran is common in these reactions to facilitate solubility and reaction kinetics.
The molecular formula for 1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid is C11H11F O3. The structure features:
The compound's molecular weight is approximately 210.20 g/mol. The structural representation can be derived from its SMILES notation: COC1=CC=C(F)C(C2(C(=O)O)CC2)=C1
.
1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
Reactions are often facilitated by catalysts such as sulfuric acid for esterification or bases for nucleophilic substitutions. Reaction conditions such as temperature and solvent choice significantly influence product yields and reaction rates.
The mechanism of action for 1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid is primarily linked to its interaction with specific biological targets, such as receptors involved in neurotransmission or inflammation pathways.
Pharmacological studies suggest that this compound may act as an orexin receptor antagonist, potentially influencing sleep-wake cycles and appetite regulation . This mechanism involves binding to orexin receptors, inhibiting their activity, which may lead to sedative effects.
1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid typically exhibits:
The compound is characterized by:
1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid has potential applications in:
This compound exemplifies the ongoing efforts in medicinal chemistry to design novel agents that modulate specific biological functions while minimizing side effects associated with existing treatments.
Nucleophilic ring-opening of activated cyclopropanes enables efficient coupling between the cyclopropane core and the methoxyphenyl moiety. In the dehalogenation-hydrolysis cascade, 1,1-dihalocyclopropane precursors undergo nucleophilic displacement with in situ-generated 5-fluoro-2-methoxybenzyl anions. Optimized conditions use toluene as solvent and sodium hydroxide (50% w/v) at 80°C for 12 hours, achieving 92% conversion to the benzylcyclopropane intermediate. Subsequent acidic hydrolysis (HCl, reflux) yields the target carboxylic acid with >95% purity [1].
Solvent selection critically influences reaction efficiency due to the sensitivity of the benzyl anion. Polar aprotic solvents like N,N-dimethylformamide accelerate anion formation but promote hydrolysis side reactions. Mixed-solvent systems (toluene:water, 4:1) balance stability and reactivity:
Table 1: Solvent Optimization for Nucleophilic Displacement
Solvent System | Reaction Temp (°C) | Conversion (%) | Byproducts (%) | |
---|---|---|---|---|
Toluene | 80 | 92 | <3 | |
Dichloromethane | 40 | 65 | 15 | |
Ethanol | 70 | 78 | 10 | |
Toluene:Water (4:1) | 80 | 95 | <2 | [1] |
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance anion transfer into organic phases, reducing reaction time by 40% while maintaining yields >88% [1].
Transition-metal catalysis enables direct C–C bond formation between preassembled cyclopropanecarboxylates and functionalized aryl halides. Palladium-catalyzed α-arylation of cyclopropane esters with 4-bromo-2-fluoroanisole demonstrates exceptional efficiency under the following conditions:
Ligand sterics dictate success with electron-rich aryl bromides. Bulky dialkylbiarylphosphines (e.g., SPhos) suppress β-hydride elimination, while bidentate ligands (dppe) accelerate undesired protodehalogenation. Substrate scope versatility includes halogenated, alkylated, and heteroaromatic variants:
Table 2: Palladium-Catalyzed Substrate Scope
Aryl Halide | Ligand | Yield (%) | Selectivity (%) | |
---|---|---|---|---|
4-Bromo-2-fluoroanisole | XPhos | 89 | >99 | |
5-Bromo-2-iodoanisole | SPhos | 85 | 98 | |
2-Bromo-5-fluorotoluene | dppe | 62 | 90 | [4] |
Alternative Ni-catalyzed decarboxylative coupling employs cyclopropanecarboxylate salts and aryl iodides, enabling reactions at 60°C but with limited functional group tolerance (yields: 70–75%) [4].
Stereoselective construction of the cyclopropane ring adjacent to a quaternary center is achieved via chiral auxiliary-assisted cyclization. Trans-diastereoselectivity (>20:1 dr) predominates when Oppolzer’s sultam directs Simmons-Smith cyclopropanation of allylic alcohols derived from 5-fluoro-2-methoxybenzaldehyde [4].
Enantioselective C–H functionalization represents a breakthrough for accessing chiral cyclopropanes. Palladium(0) complexes with TADDOL-derived phosphoramidite ligands (e.g., L2) catalyze intramolecular cyclopropane C–H arylation, yielding cyclopropyl-fused dihydroquinolones with 98:2 er [4]:
+ [Pd(0)/L2] → (98% yield, 98:2 er)
Key factors influencing enantioselectivity:
Table 3: Ligand Effects on Enantioselectivity
Ligand | Structure | Yield (%) | er | |
---|---|---|---|---|
L1 | Binaphthyl-based | 75 | 85:15 | |
L2 | TADDOL-Ph | 98 | 99:1 | |
L3 | TADDOL-3,5-Xyl | 92 | 97:3 | [4] |
Ring-opening side pathways plague aminocyclopropane substrates. Ligand screening identified xylyl-phosphines as optimal, suppressing ring expansion to benzazepinones by a 10:1 margin versus trialkylphosphines [4].
Large-scale synthesis requires addressing exothermicity in cyclopropanation and hydrolysis steps. Continuous flow reactors mitigate risks via:
Solvent recovery is critical for cost efficiency. Toluene is distilled (>98% purity) and recycled thrice without yield loss. Aqueous waste streams are treated via aluminum phosphate adsorption, reducing halogenated byproducts to <50 ppm [1].
Table 4: Batch vs. Flow Process Metrics
Parameter | Batch Process | Flow Process | Improvement | |
---|---|---|---|---|
Cycle Time | 18 hours | 4 hours | 78% reduction | |
Yield | 76% | 91% | +15% | |
Toluene Consumption | 15 L/kg | 5 L/kg | 67% reduction | [1] |
Catalyst immobilization on mesoporous silica (Pd@SBA-15) allows reuse over 10 cycles in coupling steps, reducing Pd leaching to <0.5 ppm per run [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3